

Application Note: Structural Confirmation of 1-Ethyl-4-isobutylbenzene using NMR Spectroscopy

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Compound of Interest

Compound Name: **1-Ethyl-4-isobutylbenzene**

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Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and confirmation of organic molecules. This application note provides a detailed protocol for the structural confirmation of **1-Ethyl-4-isobutylbenzene** using ^1H and ^{13}C NMR spectroscopy. The expected chemical shifts, multiplicities, and coupling constants are summarized, and a standard experimental protocol for sample preparation and data acquisition is provided.

Introduction

1-Ethyl-4-isobutylbenzene is a disubstituted aromatic hydrocarbon. The structural confirmation by NMR spectroscopy relies on the distinct chemical environments of the hydrogen and carbon atoms within the molecule. The para-substitution pattern on the benzene ring, along with the specific signals from the ethyl and isobutyl side chains, provides a unique spectral fingerprint for confident identification. Protons on aromatic rings typically resonate in the range of 6.5-8.0 ppm in the ^1H NMR spectrum, while benzylic protons are found between 2.0-3.0 ppm.[1] Similarly, aromatic carbons show characteristic signals in the ^{13}C NMR spectrum between 120-150 ppm.[1]

Predicted NMR Spectral Data

The following tables summarize the predicted ^1H and ^{13}C NMR spectral data for **1-Ethyl-4-isobutylbenzene**. These predictions are based on the analysis of structurally related compounds, including isobutylbenzene and ethylbenzene, and general principles of NMR spectroscopy for substituted aromatic systems.

Table 1: Predicted ^1H NMR Data for **1-Ethyl-4-isobutylbenzene** (in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
~7.11	d	2H	~8.0	Ar-H (ortho to ethyl)
~7.09	d	2H	~8.0	Ar-H (ortho to isobutyl)
2.62	q	2H	7.6	$-\text{CH}_2-$ (ethyl)
2.45	d	2H	7.2	$-\text{CH}_2-$ (isobutyl)
1.88	nonet	1H	6.7	$-\text{CH}-$ (isobutyl)
1.23	t	3H	7.6	$-\text{CH}_3$ (ethyl)
0.90	d	6H	6.6	$-\text{CH}_3$ (isobutyl)

Table 2: Predicted ^{13}C NMR Data for **1-Ethyl-4-isobutylbenzene** (in CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~141.5	Ar-C (quaternary, C-Et)
~139.0	Ar-C (quaternary, C-iBu)
~129.0	Ar-CH (ortho to iBu)
~127.8	Ar-CH (ortho to Et)
~45.0	-CH ₂ - (isobutyl)
~30.2	-CH- (isobutyl)
~28.5	-CH ₂ - (ethyl)
~22.4	-CH ₃ (isobutyl)
~15.5	-CH ₃ (ethyl)

Experimental Protocol

This section outlines a standard operating procedure for the acquisition of ^1H and ^{13}C NMR spectra for the structural confirmation of **1-Ethyl-4-isobutylbenzene**.

1. Sample Preparation

- Materials:

- 1-Ethyl-4-isobutylbenzene** (5-25 mg for ^1H NMR, 50-100 mg for ^{13}C NMR)
- Deuterated chloroform (CDCl_3)
- 5 mm NMR tubes
- Pasteur pipette and bulb
- Small vial
- Cotton or glass wool plug

- Procedure:

- Weigh the required amount of **1-Ethyl-4-isobutylbenzene** into a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial to dissolve the sample.
- Place a small plug of cotton or glass wool into a Pasteur pipette.
- Filter the solution through the plugged pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.
- Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

2. NMR Data Acquisition

- Instrumentation:
 - A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ¹H NMR Acquisition Parameters (Example):
 - Solvent: CDCl₃
 - Temperature: 298 K
 - Pulse Program: Standard single pulse (zg30)
 - Number of Scans: 16
 - Relaxation Delay (d1): 1.0 s
 - Acquisition Time (aq): ~4 s
 - Spectral Width (sw): ~20 ppm
 - Transmitter Frequency Offset (o1p): Centered on the spectral region (~6 ppm)
- ¹³C NMR Acquisition Parameters (Example):

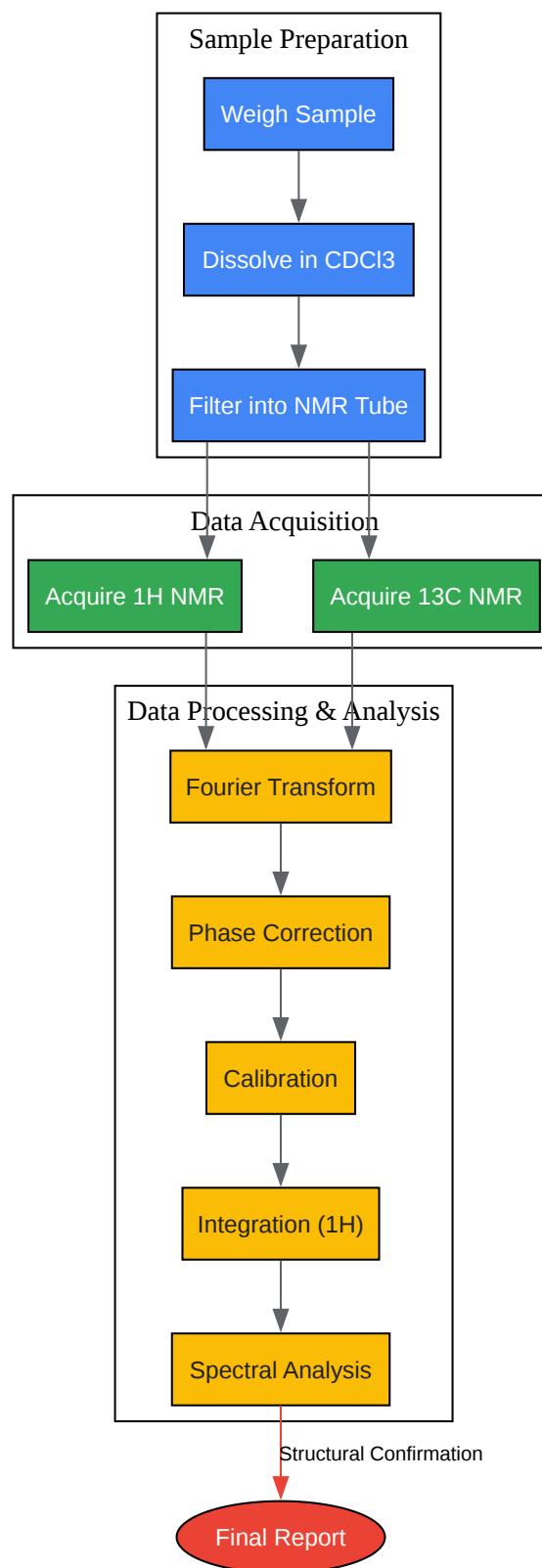
- Solvent: CDCl₃
- Temperature: 298 K
- Pulse Program: Proton-decoupled single pulse (zgpg30)
- Number of Scans: 1024 or more, depending on sample concentration
- Relaxation Delay (d1): 2.0 s
- Acquisition Time (aq): ~1 s
- Spectral Width (sw): ~240 ppm
- Transmitter Frequency Offset (o1p): Centered on the spectral region (~120 ppm)

3. Data Processing

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR can be used as a reference.
- Integrate the peaks in the ¹H NMR spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding nuclei in the **1-Ethyl-4-isobutylbenzene** structure.

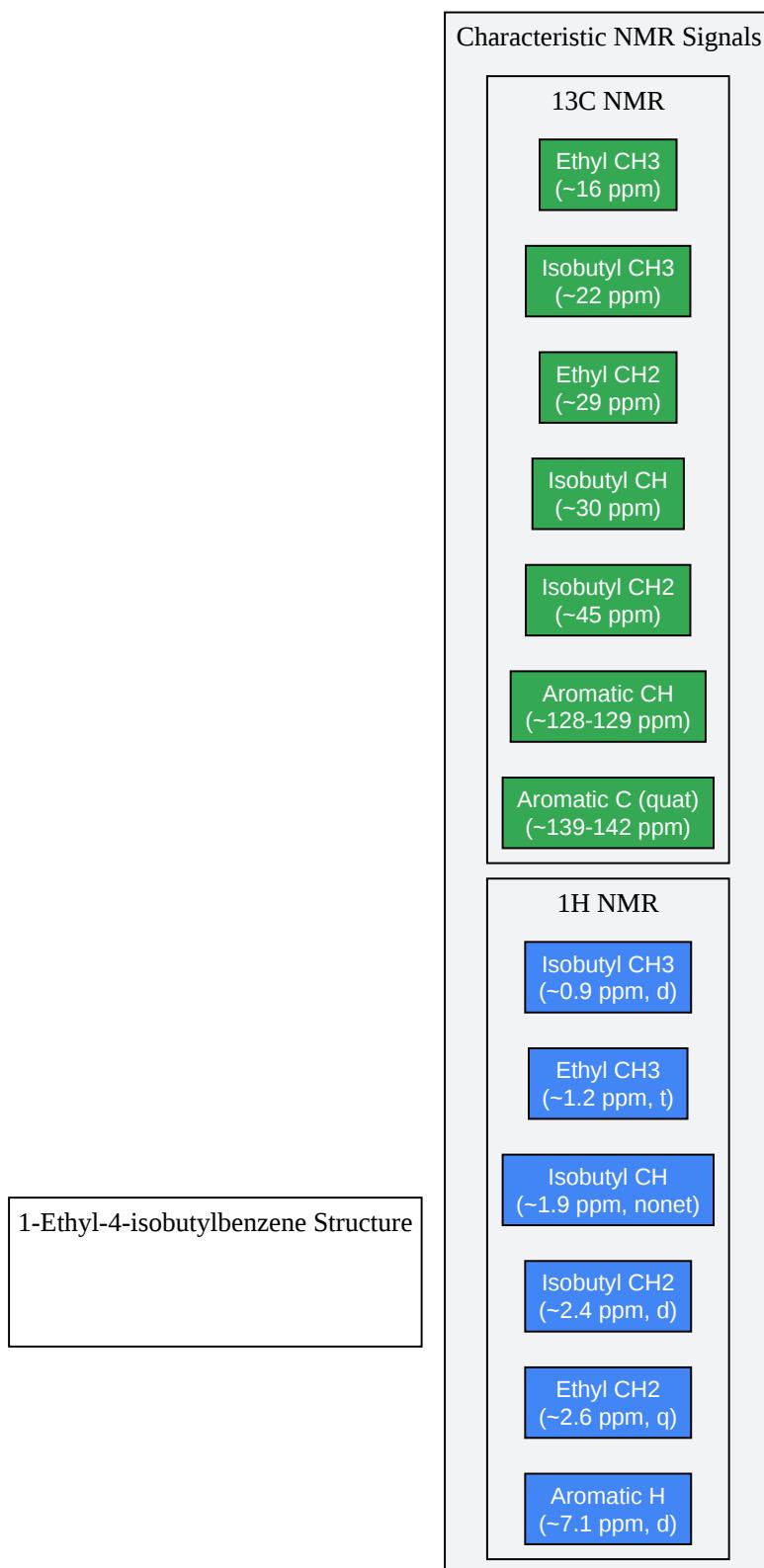
Visualizations

The following diagrams illustrate the experimental workflow and the structural relationships of the NMR signals.



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Caption: Experimental workflow for NMR-based structural confirmation.



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Caption: Correlation of molecular structure to NMR signals.

Conclusion

NMR spectroscopy provides a definitive method for the structural confirmation of **1-Ethyl-4-isobutylbenzene**. By analyzing the chemical shifts, multiplicities, and coupling constants in both ^1H and ^{13}C NMR spectra, each proton and carbon atom in the molecule can be assigned. The presented protocol offers a standardized approach for obtaining high-quality NMR data for this and similar small organic molecules, which is crucial for quality control and characterization in research and industrial settings.

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References

- 1. dev.spectrabase.com [dev.spectrabase.com]
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